Product packaging for Diethylphosphate(Cat. No.:CAS No. 48042-47-3)

Diethylphosphate

Cat. No.: B1235960
CAS No.: 48042-47-3
M. Wt: 153.09 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-M
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Description

Contextualization within Organophosphorus Chemistry and Biological Systems

Diethylphosphate (B48627) is an organic compound classified as a dialkyl phosphate (B84403), meaning it contains a phosphate group linked to two ethyl groups. t3db.ca It is a primary metabolite formed in living organisms and through environmental degradation of organophosphorus (OP) pesticides, such as chlorpyrifos (B1668852) and parathion (B1678463). t3db.caglpbio.comchemsrc.com The metabolism of these pesticides in the body, primarily through oxidation and hydrolysis by enzymes like paraoxonase (PON1), leads to the formation of DEP. t3db.canih.gov Due to its stability and persistence in biological systems, DEP is frequently detected in human urine and serves as a crucial biomarker for assessing exposure to organophosphate pesticides. t3db.ca

The chemical structure of DEP, with its central phosphorus atom bonded to two ethoxy groups and one hydroxyl group, allows it to be highly reactive and form strong bonds with other molecules. This reactivity is fundamental to its role in various chemical reactions, including hydrolysis and transesterification. In biological contexts, DEP's significance extends to its interactions with enzymes and receptors, influencing various biological pathways. It has been noted to have biological properties similar to some pyrimidine (B1678525) compounds. biosynth.com

Interdisciplinary Relevance in Chemical, Environmental, and Biological Sciences

The study of this compound transcends traditional disciplinary boundaries, attracting interest from chemists, environmental scientists, and biologists.

In chemical sciences , DEP serves as a key reagent and building block in the synthesis of a variety of organophosphorus compounds. Its reactivity makes it a valuable component in organic synthesis and it is also utilized as a catalyst in certain chemical reactions. Research in this area also explores the development of "caged" DEP compounds, where a photoremovable protecting group is attached to the molecule, allowing for its controlled release using light, a technique with applications in initiating biological and chemical processes remotely. beilstein-journals.org

From an environmental science perspective, the prevalence of DEP as a degradation product of widely used organophosphorus pesticides makes it a significant indicator of environmental contamination. t3db.caglpbio.comresearchgate.net Its detection in various environmental samples highlights the extent of pesticide use and their subsequent breakdown in soil and water systems. researchgate.net Monitoring DEP levels helps in assessing the environmental fate of these pesticides and the potential for exposure to non-target organisms.

In the biological sciences , research on DEP is multifaceted. It is a recognized human xenobiotic metabolite, and its presence is routinely measured in urine as a biomarker of exposure to organophosphate pesticides. t3db.canih.gov Studies have investigated the link between DEP levels and various health outcomes, with a particular focus on its potential to disrupt endocrine functions and alter metabolic processes. researchgate.netmedchemexpress.com For instance, research suggests that DEP can interfere with thyroid hormone-related mechanisms. medchemexpress.com Furthermore, DEP has been found to influence gut microbes in animal studies. medchemexpress.com The detection and quantification of DEP in biological samples, typically using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for these investigations.

The interdisciplinary nature of DEP research is further highlighted by studies that combine chemical synthesis, biological activity evaluation, and computational modeling to understand its properties and potential applications, such as in the development of new bioactive compounds. researchgate.net

Detailed Research Findings

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C4H11O4P biosynth.com
Molecular Weight 154.1 g/mol biosynth.com
IUPAC Name diethoxyphosphinic acid t3db.ca
CAS Number 598-02-7 biosynth.com
Melting Point 6 °C chemsrc.combiosynth.com
Boiling Point 203 °C biosynth.com
Density 1.29 g/cm³ biosynth.com
SMILES CCOP(=O)(O)OCC biosynth.com

Analytical Methods for DEP Detection

The standard method for quantifying this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique is favored for its high sensitivity and specificity for polar metabolites like DEP. The typical protocol involves:

Sample Collection: Urine is the most commonly analyzed biological matrix.

Enzymatic Hydrolysis: This step is often included to release any conjugated DEP metabolites.

Solid-Phase Extraction (SPE): Used for the purification and concentration of the analyte from the sample.

Internal Standards: Isotope-labeled DEP is used as an internal standard to ensure accurate quantification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O4P- B1235960 Diethylphosphate CAS No. 48042-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

48042-47-3

Molecular Formula

C4H10O4P-

Molecular Weight

153.09 g/mol

IUPAC Name

diethyl phosphate

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-M

SMILES

CCOP(=O)([O-])OCC

Canonical SMILES

CCOP(=O)([O-])OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Diethylphosphate

Established Synthetic Pathways for Diethylphosphate (B48627) and its Esters

The creation of this compound and its corresponding esters can be achieved through several reliable synthetic routes. These methods include direct phosphorylation of precursor molecules and various catalytic strategies that enhance reaction efficiency and yield.

A primary method for synthesizing this compound esters involves the phosphorylation of precursor molecules containing hydroxyl groups, such as alcohols and phenols. wikipedia.orgtandfonline.com A common and effective reagent used for this purpose is diethyl phosphorochloridate, also known as diethyl chlorophosphate. wikipedia.org This electrophilic compound readily reacts with alcohols to form the corresponding this compound ester, releasing hydrogen chloride as a byproduct. wikipedia.org The general reaction is represented as: (C₂H₅O)₂P(O)Cl + ROH → (C₂H₅O)₂P(O)OR + HCl. wikipedia.org

This approach is widely employed in organic synthesis for the phosphorylation of not only alcohols but also carboxylates and amines. wikipedia.org For instance, the reaction of diethyl chlorophosphonate with tert-butyl alcohol produces this compound alongside tert-butyl chloride and isobutylene. oup.com Similarly, reacting diethyl chlorophosphonate with benzaldoxime (B1666162) in carbon tetrachloride yields this compound and benzonitrile. oup.com The phosphorylation of phenol (B47542) derivatives, such as 4-chlorophenol (B41353) and 4-nitrophenol, with diethyl chlorophosphate has also been effectively monitored using in situ Fourier transform IR spectroscopy. tandfonline.com

Another strategy involves the synthesis of more complex esters, such as caged this compound esters, which can be used for the controlled release of the phosphate (B84403) group upon photolysis. beilstein-journals.org For example, a series of this compound esters caged with chromophores like 2-(6-hydroxynaphthalen-2-yl)-2-oxoethyl (2,6-HNA) have been synthesized. beilstein-journals.org This synthesis involves multiple steps, including demethylation, protection of the hydroxyl group, α-bromination, and finally conversion to the phosphate ester using tetramethylammonium (B1211777) this compound. beilstein-journals.org

Catalysis offers significant advantages in the synthesis of this compound and its derivatives, often leading to improved yields, milder reaction conditions, and enhanced selectivity.

One notable approach is phase transfer catalysis (PTC) . A solid-liquid PTC method has been successfully applied to synthesize benzyl (B1604629) diethyl phosphate from the sodium salt of diethyl phosphate and benzyl chloride. eurjchem.com This one-pot method, which uses a recyclable toluene-water mixed solvent system, is considered a green chemistry procedure. eurjchem.com The efficiency of the reaction is influenced by factors such as the catalyst structure, amount of catalyst, and reaction temperature. eurjchem.com

Lewis acid catalysis provides another efficient route. Aluminum triflate (Al(OTf)₃) has been used to catalyze the reaction between alcohols and diethyl phosphonate (B1237965) to form C-P bonds. rsc.org For example, reacting diphenylmethanol (B121723) with diethyl phosphonate in the presence of Al(OTf)₃ and trifluoromethanesulfonic anhydride (B1165640) yielded diethyl benzhydrylphosphonate with a 94% yield. rsc.org

Organocatalysis has also been explored. Diethyl phosphate itself can act as a catalyst in the one-pot synthesis of 2,3-dihydroquinolin-4(1H)-ones from 2-aminoacetophenones and benzaldehydes. researchgate.net This transition-metal-free method proceeds via an intermolecular aldol (B89426) condensation followed by a hydrogen bond-driven cyclization. researchgate.net In a different approach, 4-methylpyridine (B42270) N-oxide has been used as an organocatalyst for the phosphorylation of various alcohols with diethyl chlorophosphate, achieving excellent yields under mild, amine-free conditions. jst.go.jp

Furthermore, specific catalytic systems have been developed for particular applications. A halide-free neodymium diethyl phosphate complex, when combined with triisobutylaluminum, forms a binary catalytic system for the polymerization of dienes like β-myrcene, displaying high stereospecificity. rsc.org A combination of polyethylene (B3416737) glycol (PEG-400) and potassium iodide (KI) serves as an efficient and sustainable catalytic system for synthesizing benzyl phosphonates from benzyl halides and diethyl phosphite (B83602) at room temperature. frontiersin.org

Catalyst SystemSubstratesProductKey FeaturesReference
Phase Transfer CatalystSodium salt of diethyl phosphate, Benzyl chlorideBenzyl diethyl phosphateSolid-liquid PTC; Recyclable mixed solvents eurjchem.com
Al(OTf)₃ / Tf₂ODiphenylmethanol, Diethyl phosphonateDiethyl benzhydrylphosphonateLewis acid catalysis; High yield (94%) rsc.org
4-Methylpyridine N-oxideAlcohols, Diethyl chlorophosphateDiethyl phosphate estersOrganocatalysis; Amine-free; Mild conditions jst.go.jp
Neodymium diethyl phosphate / TIBAβ-MyrcenePoly(β-myrcene)Halide-free Ziegler–Natta system; High cis-1,4 selectivity rsc.org
PEG-400 / KIBenzyl halide, Diethyl phosphiteBenzyl phosphonatesBenign solvent; Room temperature reaction frontiersin.org

This compound can act as a versatile ligand to bridge metal ions, leading to the formation of coordination polymers with diverse structures and properties. These materials are of interest for their potential applications in catalysis, magnetism, and materials science.

A two-dimensional manganese(II) coordination polymer, [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n (where DEP is this compound), was synthesized from the reaction of manganese(II) chloride tetrahydrate and triethyl phosphate in a water/methanol (B129727) mixture. X-ray structural analysis revealed that the manganese(II) center is six-coordinated in a distorted octahedral geometry, linked by bridging this compound and chloride ligands.

Aluminum-based coordination polymers have also been synthesized. The reaction of aluminum sources with diorganophosphates can yield linear polymers. Single-crystal X-ray diffraction studies of aluminum tris(this compound) showed a structure composed of catena-Al[O₂P(OEt)₂]₃ chains. rsc.orgrsc.org These chains are susceptible to reversible dissociation into ionic species when exposed to primary amines. rsc.orgrsc.org

Similarly, new polymeric metal phosphates of manganese and cadmium have been created using di-tert-butyl phosphate (dtbp-H) as a synthon, highlighting the general utility of dialkyl phosphates in forming such structures. iitb.ac.in The reaction of M(OAc)₂·xH₂O with dtbp-H resulted in one-dimensional coordination polymers like [Mn(dtbP)₂]n. iitb.ac.in These examples demonstrate that this compound and its analogues are effective building blocks for constructing extended supramolecular networks.

Catalytic Approaches in this compound Synthesis

Derivatization Strategies for Functionalization and Analog Synthesis

Derivatization is a key strategy for the analysis and functionalization of this compound. This process involves chemically modifying the compound to produce a derivative with properties suitable for a specific application, such as enhanced volatility for gas chromatography (GC) analysis or the introduction of new functional groups for further synthesis.

A widely used derivatization technique, particularly for the analysis of this compound as a metabolite of organophosphorus pesticides in biological samples, is esterification with pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov This reagent converts dialkyl phosphates into their corresponding pentafluorobenzyl esters, which are volatile and can be readily detected by GC using a phosphorus-specific flame photometric detector (FPD) or an electron capture detector (ECD). researchgate.netnih.govoup.com The reaction is typically performed in an organic solvent like acetonitrile, sometimes requiring elevated temperatures for non-sulfur-containing phosphates like this compound. oup.com This method allows for the quantitative determination of this compound in urine with high recovery rates and low detection limits. nih.gov

Microwave-assisted derivatization has emerged as a technique to accelerate this process. researchgate.netnih.gov The use of microwave irradiation for the reaction with PFBBr significantly reduces the time required for sample preparation before GC-mass spectrometry analysis, offering a fast, sensitive, and precise method for determining dialkyl phosphates. researchgate.netnih.gov

Beyond analytical purposes, derivatization is used to synthesize functional analogs. Caged this compound esters, which contain a photoremovable protecting group, are synthesized to allow for the light-induced release of this compound. beilstein-journals.org This involves derivatizing a chromophore, such as a hydroxynaphthyl ketone, through bromination and subsequent reaction with a this compound salt to form the final caged compound. beilstein-journals.org This strategy provides a tool for initiating chemical or biological processes with high spatial and temporal control. beilstein-journals.org

Derivatization ReagentSubstratePurposeAnalytical TechniqueKey FeaturesReference
Pentafluorobenzyl bromide (PFBBr)This compound (in urine)Quantitative AnalysisGas Chromatography (GC-FPD/ECD)Forms volatile esters; High sensitivity nih.govoup.com
PFBBr with Microwave AssistanceDiethyl thiophosphateRapid Quantitative AnalysisGC-Mass SpectrometryReduces reaction time from hours to minutes researchgate.netnih.gov
Tetramethylammonium this compoundα-Bromo-ketone derivativeSynthesis of Functional AnalogsPhotolysis StudiesCreates a "caged" compound for photorelease beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One green strategy involves the use of benign and recyclable solvent systems. The synthesis of benzyl diethyl phosphate via solid-liquid phase transfer catalysis was conducted in a toluene-water mixed solvent system that could be recycled, minimizing solvent waste. eurjchem.com Similarly, the synthesis of benzyl phosphonates using a catalytic system of KI and K₂CO₃ was performed in PEG-400, a non-toxic and biodegradable solvent, avoiding the need for volatile and hazardous organic solvents. frontiersin.org

Another green approach focuses on replacing hazardous reagents. The Kenner and Williams method for converting phenols to aryl this compound esters traditionally used carbon tetrachloride, a banned, ozone-depleting substance. mnsu.edu Research has focused on finding alternatives, with N-Chlorosuccinimide (NCS) being examined as a substitute chlorinating reagent, demonstrating promising results. mnsu.edu A patented process for synthesizing O,O-diethyl sulfo-phosphoryl chloride describes a method that does not require the addition of process water, thereby eliminating the generation of phosphorus-containing wastewater and reducing processing costs. google.com

The use of alternative energy sources like microwave irradiation and ultrasonication also aligns with green chemistry principles by often reducing reaction times and improving yields. rsc.org Microwave-assisted derivatization of dialkyl phosphates is one such example. researchgate.netnih.gov While many green chemistry studies focus on the broader class of phosphonates, the principles are applicable to this compound synthesis, including the use of solvent-free conditions and efficient nanoparticle catalysts to drive reactions. rsc.org

Advanced Spectroscopic and Computational Characterization of Diethylphosphate

Vibrational Spectroscopy for Structural Elucidation (e.g., Infrared Multiple Photon Dissociation Action Spectroscopy)

Vibrational spectroscopy, particularly Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy, has proven to be a powerful tool for elucidating the gas-phase structures of various forms of diethylphosphate (B48627). nih.govacs.org This technique, often coupled with a free electron laser and a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS), allows for the detailed examination of isolated ions, providing a direct comparison with theoretical predictions. nih.govacs.org

Studies using IRMPD have investigated deprotonated ([DEP − H]⁻), protonated ([DEP + H]⁺), and sodium-cationized ([DEP + Na]⁺, [DEP − H + 2Na]⁺) complexes of DEP. nih.govwayne.edu The experimental IRMPD spectra are compared with linear IR spectra calculated using theoretical methods to identify the specific structures present in the experiments. nih.gov These comparisons have revealed that the binding of protons or sodium cations induces significant geometric changes in the DEP molecule, particularly affecting P–O bond lengths and ∠OPO bond angles, which are crucial parameters in the geometry of nucleic acid backbones. nih.gov

For instance, the IRMPD spectrum of deprotonated diethyl phosphate (B84403) shows characteristic symmetric and antisymmetric stretching modes of the PO₂⁻ group at approximately 1080 cm⁻¹ and 1280 cm⁻¹, respectively. acs.org In the case of protonated this compound, [DEP + H]⁺, the experimental IRMPD spectrum shows a strong band around 1100 cm⁻¹, which corresponds to both symmetric and asymmetric P-O alkoxy stretching, and a set of weaker bands between 910 and 960 cm⁻¹ attributed to symmetric P-O hydroxyl stretching and hydroxyl wagging. nih.gov The excellent agreement between the experimental spectrum and the calculated spectrum for the ground-state conformer confirms its structure. nih.gov

The analysis of these vibrational spectra, supported by theoretical calculations, provides a robust basis for understanding the intrinsic properties of the phosphodiester linkage and how it is influenced by its local chemical environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the molecular conformation and assessing the purity of this compound. nih.govresearchgate.net ¹H, ¹³C, and ³¹P NMR are routinely used to confirm the identity and purity of synthesized DEP. nih.govrsc.org For instance, the purity of DEP has been confirmed to be greater than 98% using ¹H and ³¹P NMR spectroscopy. nih.gov

Detailed NMR studies, in conjunction with theoretical calculations, have provided a benchmark for the structural interpretation of ³¹P NMR chemical shifts and ²J(P,C) spin-spin coupling constants in the phosphate group. rsc.org By comparing the NMR parameters of the flexible this compound with a structurally constrained analog, researchers have been able to refine the understanding of how molecular geometry and dynamics influence these parameters. rsc.org

The conformation of DEP is described by several torsion angles, and NMR data, when combined with computational modeling, can reveal the preferred conformations in solution. rsc.org For example, the dependence of energy on the torsion angles adjacent to the phosphorus atom has been calculated to understand the conformational landscape of DEP. rsc.org

A summary of typical NMR data for this compound is presented below:

NucleusChemical Shift (δ) / ppmCoupling Constant (J) / HzSolvent
¹H4.16 (q)J = 8.0CDCl₃
1.36 (t)J = 12.0CDCl₃
¹³C64.8CDCl₃
16.2CDCl₃
³¹P9.57DMSO-d₆
-0.01CDCl₃

Data compiled from various sources. rsc.orgbeilstein-journals.org

Mass Spectrometry for Ionization and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for the analysis of this compound, providing information on its molecular weight and fragmentation patterns. nih.govmdpi.com Electrospray ionization (ESI) is a common technique used to generate ions of DEP for mass analysis, often in negative ion mode. nih.gov

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is employed to study the fragmentation pathways of DEP ions. mdpi.commdpi.com These studies are crucial for the structural elucidation of DEP and its derivatives. mdpi.com For example, in the analysis of organophosphorus acids, derivatization of DEP can enhance its signal intensity in positive ESI-MS mode. mdpi.com The resulting derivatized product undergoes efficient fragmentation upon CID, producing intense and diagnostic product ions that are useful for sensitive detection and unambiguous identification. mdpi.com

The fragmentation of dialkyl phosphates like DEP in LC/MS/MS analysis allows for the use of multiple reaction monitoring transitions, which improves their identification in complex samples. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further aiding in the identification and structural characterization of DEP and its metabolites. rsc.org

In some cases, in-source fragmentation can occur, where the analyte dissociates during the ionization process itself. mdpi.com This phenomenon has been observed for certain organophosphorus compounds and can provide additional structural information. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for a deep understanding of the electronic structure, stability, and reactivity of this compound. nih.govnih.gov These theoretical methods complement experimental techniques by providing insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for studying this compound. nih.govacs.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms. stackexchange.com The B3LYP functional is a popular choice for these calculations. nih.govrsc.org

DFT calculations are used to predict the energetic feasibility of reaction mechanisms involving DEP. nih.govacs.org For example, DFT has been used to support a reaction mechanism where a bridging hydroxide (B78521) acts as a direct nucleophile in the hydrolysis of organophosphate esters. nih.govacs.org The calculations can also assess the relative energies of different conformers of DEP, providing a theoretical basis for interpreting experimental results from techniques like IRMPD spectroscopy. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed in the study of this compound. nih.govrsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT. rsc.orgnih.gov

Ab initio vibrational analyses have been conducted on DEP and its isotopomers, showing good agreement with experimental Raman and infrared spectra and strengthening the proposed vibrational assignments. nih.gov These calculations provide a foundation for refining the empirical force fields used in classical molecular dynamics simulations of nucleic acids. nih.gov Comparing the performance of various ab initio and DFT methods has shown that methods like MP2 and CC2, along with dispersion-corrected DFT functionals like B3LYP-D, provide significant accuracy for frequency calculations of phosphorylated compounds. nih.gov

The influence of the solvent environment on the properties of this compound is a critical aspect that can be investigated using theoretical calculations. nih.govrsc.org Solvation effects can be modeled using either implicit or explicit solvent models. sigmaaldrich.com

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. rsc.org This approach has been used in DFT calculations to obtain more accurate energies and to study the effect of the solvent on the conformational preferences of DEP. nih.govrsc.org

Explicit solvent models involve including individual solvent molecules (e.g., water) in the calculation. sigmaaldrich.comrsc.org This approach allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding. sigmaaldrich.com Molecular dynamics (MD) simulations with explicit solvent molecules have been used to investigate the dynamic behavior of DEP and its impact on NMR parameters. rsc.orgrsc.org Studies have shown that including explicit solvent effects is crucial for obtaining accurate ³¹P NMR shifts, especially for related compounds like thiophosphates. sigmaaldrich.comrsc.org

Ab Initio Methods in this compound Computational Studies

Molecular Dynamics Simulations for Dynamic Behavior of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules and their interactions at an atomic level. nih.gov By calculating the forces between atoms and using them to predict their motion over time, MD simulations provide a detailed view of the dynamic processes that are often inaccessible to direct experimental observation. nih.gov For this compound (DEP), MD simulations have been instrumental in elucidating its interactions in various environments, from simple aqueous solutions to complex biological systems like proteins and lipid membranes. The accuracy of these simulations is highly dependent on the quality of the molecular mechanics force field used, which defines the potential energy of the system. nih.gov Significant effort has been dedicated to developing and refining force field parameters for organophosphates, including DEP, for widely used force fields such as AMBER and GROMOS, ensuring more accurate representations of their behavior. nih.govumich.edunih.govresearchgate.net

MD simulations have been employed to explore the dynamic interactions between DEP and various biomolecules, revealing mechanisms of binding and potential disruption of biological function. For instance, in silico studies combining molecular docking with MD simulations have investigated the interaction between DEP and proteins related to thyroid hormone regulation. nih.govresearchgate.net These simulations showed that DEP could form strong and stable interactions with key enzymes and transport proteins involved in thyroid hormone biosynthesis, signaling, and metabolism. nih.govresearchgate.net

Another area of study involves the interaction of DEP, as the anionic component of an ionic liquid (1-ethyl-3-methylimidazolium this compound, [emim][Et2PO4]), with proteins like lysozyme. frontiersin.org MD simulations revealed that the [Et2PO4]⁻ anion interacts globally with the protein surface, forming a closer first coordination shell and stronger coulombic interactions compared to other anions like ethylsulphate. frontiersin.org This highlights the specific ion-protein interactions that can influence protein stability and function. frontiersin.org

The table below summarizes key findings from MD simulations of DEP-protein interactions.

Table 1: Summary of MD Simulation Findings for this compound-Protein Interactions

Protein/System Studied Key Findings from MD Simulations References
Thyroid Hormone-Related Proteins DEP forms strong and stable interactions with enzymes and proteins crucial for thyroid hormone biosynthesis, transport, and metabolism. nih.govresearchgate.net

MD simulations have also been used to characterize the behavior of DEP in non-biological contexts, such as within phosphonium-based ionic liquids designed for industrial applications like carbon capture. researchgate.net In a study investigating the ionic liquid tetrabutylphosphonium (B1682233) this compound ([P4444][DEP]), MD simulations were used to analyze its interaction with CO2 and H2S gases at 333.15 K and 1.01 bar. researchgate.net The simulations provided insights into the physical absorption mechanism through the analysis of radial distribution functions and short-range coulombic energies. researchgate.net Furthermore, the simulations allowed for the calculation of dynamic properties like self-diffusivity, which are crucial for assessing the efficiency of gas capture. researchgate.net

The table below presents selected dynamic properties of gases within the [P4444][DEP] ionic liquid as determined by MD simulations.

Table 2: Self-Diffusivity Coefficients (D) of Gases in [P4444][DEP] Ionic Liquid at 333.15 K

Diffusing Species Self-Diffusivity Coefficient (D) (x 10⁻⁹ m²/s) References
CO₂ 3.51 researchgate.net

These studies collectively demonstrate the utility of molecular dynamics simulations in providing a detailed, dynamic picture of this compound's interactions in a range of chemical and biological environments.

Enzymatic and Biochemical Interactions of Diethylphosphate at the Molecular Level

Mechanisms of Enzyme-Catalyzed Hydrolysis Involving Diethylphosphate (B48627)

This compound (DEP) is a key product in the enzyme-catalyzed hydrolysis of various organophosphate esters. A prominent enzyme in this process is phosphotriesterase (PTE), which demonstrates remarkable efficiency in breaking down these compounds.

Active Site Binding and Ligand Displacement Phenomena (e.g., Phosphotriesterase)

The bacterial phosphotriesterase (PTE) from Pseudomonas diminuta is a highly efficient metalloenzyme that hydrolyzes a wide array of organophosphate esters, often at rates approaching the diffusion limit. nih.govnih.gov At the heart of its active site is a binuclear metal center, typically containing two zinc ions (Zn²⁺), which is crucial for its catalytic activity. nih.govnih.govacs.org

When the hydrolysis product, this compound (DEP), binds to the active site of PTE, it directly interacts with this binuclear metal center. X-ray diffraction studies have revealed that DEP acts as a bridging ligand between the two divalent cations. nih.govnih.govacs.org In this conformation, one of the phosphoryl oxygen atoms of DEP coordinates with the α-metal ion, while the other phosphoryl oxygen coordinates with the β-metal ion. nih.govnih.govacs.org This binding event displaces a hydroxide (B78521) ion that normally bridges the two metal ions in the enzyme's resting state. nih.govnih.govacs.org

The binding of substrate analogues to the binuclear metal center is thought to weaken the coordination of the bridging hydroxide to the β-metal ion. nih.gov This weakening enhances the nucleophilic character of the hydroxide, priming it for an attack on the phosphorus center of the substrate in an SN2-like reaction. nih.gov The binding pockets within the active site, which accommodate the ester groups of the substrate, play a significant role in determining the enzyme's specificity. researchgate.net

Metal-Ion Coordination in Enzyme-Product Complexes

In the PTE-diethylphosphate product complex, the DEP molecule is found symmetrically bridging the two metal ions. acs.org One of the phosphoryl oxygen atoms is approximately 2.0 Å from the α-metal ion, and the other is about 2.2 Å from the β-metal ion, with the two metal ions separated by a distance of roughly 4.0 Å. nih.govnih.govacs.org This symmetrical bridging arrangement is a key feature of the enzyme-product complex. acs.org

This experimentally observed structure of the PTE-diethylphosphate complex has been pivotal in refining our understanding of the catalytic mechanism. It has been shown to be inconsistent with some earlier computational models that proposed an asymmetrical product complex. nih.govnih.govacs.org Density functional theory (DFT) calculations support a mechanism where the bridging hydroxide acts as the direct nucleophile in the hydrolysis of organophosphate esters. nih.govnih.govacs.org

Similar bridging complexes have been observed in the product complexes of other enzymes within the amidohydrolase superfamily, such as isoaspartyl dipeptidase and D-aminoacylase, suggesting a common structural and mechanistic theme. nih.govnih.govacs.orgresearchgate.net For instance, in D-aminoacylase, a bound acetate (B1210297) molecule also bridges the two metal ions in the active site. researchgate.net

The coordination environment of the metal ions is critical for catalysis. In two-metal-ion catalysis, one metal ion (metal A) is often proposed to activate the nucleophile, while the other (metal B) stabilizes the transition state. embopress.org The movement and change in coordination geometry of these metal ions during the reaction cycle are thought to lower the energy barrier for product formation. embopress.org

Molecular Basis of this compound Interaction with Biological Macromolecules

The interaction of this compound with biological macromolecules extends beyond enzyme active sites, involving binding to various receptors and influencing their function.

Ligand-Receptor Binding Characterization

This compound has been shown to interact with nuclear receptors, which are key regulators of gene expression. Studies have demonstrated that DEP can bind to the glucocorticoid receptor (GR) and the nuclear receptor subfamily 4 group A member 1 (Nur77). nih.gov This binding can affect the transcriptional function of these receptors, subsequently altering the expression of their downstream target genes. nih.gov

The characterization of such ligand-receptor interactions often involves a variety of biophysical techniques. labome.com Surface plasmon resonance (SPR) is a powerful tool for directly measuring the binding kinetics (association and dissociation rates) and affinity of small molecules like DEP to their protein targets. researchgate.net Other methods, such as fluorescence spectroscopy and isothermal titration calorimetry, can also provide valuable data on binding thermodynamics and conformational changes upon ligand binding. labome.comresearchgate.net For instance, studies on the zebrafish bradykinin (B550075) receptor utilized measurements of inositol (B14025) phosphate (B84403) accumulation to characterize the functional consequences of ligand binding. nih.gov

Computational Modeling of Ligand-Receptor Interactions

Computational modeling plays a crucial role in understanding the interactions between ligands like this compound and their biological receptors at a molecular level. diva-portal.org Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes and stability of ligand-receptor complexes. nih.govresearchgate.net

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, molecular docking has been used to investigate the interactions of diazinon (B1670403) and its metabolites, including DEP, with estrogen and progesterone (B1679170) receptors. researchgate.net

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding and the conformational changes that may occur. researchgate.netmdpi.com These simulations can also be used to calculate binding free energies, which provide a quantitative measure of the binding affinity. mdpi.com By combining these computational approaches with experimental data, a more complete picture of the molecular basis of ligand-receptor interactions can be achieved. diva-portal.org

This compound as a Substrate or Product in Model Metabolic Pathways

This compound is a well-established metabolite, primarily known as a product of the breakdown of organophosphorus compounds. hmdb.canih.gov

Metabolic pathways are series of interconnected chemical reactions occurring within a cell, catalyzed by enzymes. wikipedia.org These pathways are essential for maintaining cellular homeostasis and can be broadly categorized as anabolic (synthesis of molecules) or catabolic (breakdown of molecules). wikipedia.org this compound's role is predominantly within catabolic pathways that detoxify or degrade larger organophosphate molecules. nih.gov

For instance, the metabolism of the insecticide chlorpyrifos (B1668852) involves its conversion to chlorpyrifos-oxon, which is then hydrolyzed by enzymes like paraoxonase (PON1) to produce this compound and 3,5,6-trichloro-2-pyridinol (B117793). researchgate.net This positions this compound as a key product in this specific metabolic route. researchgate.net Similarly, the biotransformation of other organophosphorus compounds by cytochrome P450 enzymes can also lead to the formation of this compound. mdpi.com

While primarily a product, this compound itself can be acted upon by other enzymes, making it a substrate in subsequent metabolic steps. biosynth.com For example, it can undergo further reactions that modify or break it down. Glycolysis and the pentose (B10789219) phosphate pathway are central metabolic pathways that provide precursors for a wide range of biosynthetic processes. nih.govembl.de While direct entry of this compound into these core pathways is not a primary route, its constituent parts could potentially be assimilated into cellular metabolism after further breakdown. Intermediates from these central pathways, such as phosphoenolpyruvate (B93156) (PEP), are crucial for various biosynthetic routes, including the synthesis of aromatic amino acids via the shikimate pathway. mdpi.com

The study of such metabolic pathways often involves analyzing the flux of metabolites and the activity of the enzymes involved. wikipedia.org The presence of this compound in biological samples, such as urine, is often used as a biomarker of exposure to organophosphate pesticides.

Formation Pathways via Esterase Activity

At the molecular level, this compound is notably formed as a covalent adduct during the interaction between certain organophosphorus compounds and serine hydrolase enzymes, such as esterases. This process is fundamentally an inhibition mechanism where the enzyme's catalytic activity is blocked. The formation involves a nucleophilic attack by the hydroxyl group of the active site serine residue within the enzyme on the electrophilic phosphorus atom of a parent organophosphate compound. nih.gov

A well-documented example is the interaction of acetyl xylan (B1165943) esterase (AXE) from the bacterium Bacillus pumilus with paraoxon (B1678428) (diethyl-p-nitrophenyl phosphate). portlandpress.com In this reaction, the active site serine attacks the phosphorus center of paraoxon. This leads to the displacement of the leaving group, p-nitrophenol, and the formation of a stable covalent bond between the enzyme and the this compound moiety. The resulting structure is an inactive, diethylphosphorylated enzyme, often abbreviated as E-DEP (enzyme-diethyl phosphate). portlandpress.com

The kinetic pathway for this interaction typically follows a multi-step process:

Reversible Binding: The organophosphate inhibitor (OP) first forms a reversible, non-covalent Michaelis-type complex with the enzyme (EOH). nih.gov

Phosphorylation: The enzyme's serine nucleophile attacks the phosphorus atom, forming a trigonal bipyramidal transition state. nih.gov

Adduct Formation: This transition state collapses, expelling the leaving group (X) and yielding the covalently inhibited, diethylphosphorylated enzyme. nih.gov

The stability of this enzyme-diethylphosphate bond is a critical factor. In some cases, the complex can undergo a further reaction known as "aging." This process involves the cleavage of one of the ethyl groups from the covalently bound this compound, resulting in a negatively charged, mono-alkylated phosphate group attached to the serine residue. nih.gov This "aged" complex is generally even more resistant to reactivation. The crystal structure of the acetyl xylan esterase-diethyl phosphate (E-DEP) complex reveals that strain in the active site, imposed by bulky aromatic residues, is a likely reason for the enzyme's relatively low sensitivity to paraoxon. portlandpress.com

Biotransformation Processes in Microorganisms

Microorganisms play a crucial role in the environmental degradation of complex organophosphorus compounds, often resulting in the formation of this compound as a metabolic byproduct. This biotransformation is an enzymatic process that can detoxify or alter the parent compounds through reactions such as hydrolysis and oxidation. taylorandfrancis.comresearchgate.net

Research has identified specific microorganisms capable of metabolizing organophosphate pesticides into simpler molecules, including this compound. For instance, studies on the biodegradation of chlorpyrifos have shown that certain bacteria can break it down. While some bacteria like Lactobacillus fermentum degrade chlorpyrifos primarily to 3,5,6-trichloro-2-pyridinol (TCP), others utilize a different pathway. researchgate.net Escherichia coli has been observed to degrade a certain concentration of chlorpyrifos into intermediate products including chlorpyrifos-oxon and subsequently this compound. researchgate.net

Similarly, other bacterial species have been identified for their capacity to produce this compound through enzymatic breakdown. One such example is Kasakonia sp., which generates diethyl phosphate from the oxidation of a xenobiotic compound. taylorandfrancis.com Microbial biotransformation is a vital process that reduces the concentration of parent compounds in an organism or environment. taylorandfrancis.com These processes are facilitated by a wide range of microbial enzymes that can transform toxic xenobiotic compounds into different, often less toxic, forms. taylorandfrancis.com

The table below summarizes research findings on the microbial biotransformation of organophosphates where this compound is a known metabolite.

Table 1: Microbial Biotransformation Pathways Yielding this compound

Microorganism Parent Compound Key Metabolites
Escherichia coli Chlorpyrifos Chlorpyrifos-oxon, this compound researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
3,5,6-trichloro-2-pyridinol (TCP)
Acetyl xylan esterase (AXE)
Chlorpyrifos
Chlorpyrifos-oxon
This compound
p-nitrophenol

Environmental Dynamics and Biogeochemical Cycling of Diethylphosphate

Abiotic Degradation Pathways in Environmental Compartments

The transformation of diethylphosphate (B48627) in the environment, independent of biological activity, occurs primarily through hydrolysis and photolysis. cabidigitallibrary.orgscience.gov The efficacy of these abiotic degradation pathways is highly dependent on the specific environmental compartment—water, soil, or air—and the prevailing physicochemical conditions, such as pH, temperature, and the presence of photosensitizing substances. cdc.govoup.com

In aquatic systems, hydrolysis is a significant degradation pathway for organophosphate esters. ung.si The rate of hydrolysis is strongly influenced by pH; it is generally slow in neutral or acidic water but becomes more rapid under alkaline conditions. cdc.govnih.gov For instance, the hydrolysis half-life of parent organophosphates like parathion (B1678463) can range from over 500 days at pH 3.1 to 54 days at pH 9.1, with DEP being a resulting product. nih.gov While many tri-organophosphates (the precursors to DEP) are relatively stable in neutral water, with estimated half-lives of 1.2 to 5.5 years, their hydrolysis can be catalyzed by dissolved metal ions. cabidigitallibrary.orgbham.ac.uk

Photolysis, or degradation by light, also contributes to the breakdown of DEP and its parent compounds, particularly in surface waters and the atmosphere where sunlight can penetrate. cabidigitallibrary.org The photodegradation of parent organophosphates can be enhanced by the presence of photosensitizers or reactive oxygen species like hydroxyl radicals (•OH). figshare.comnih.gov For example, the photodegradation of triethyl phosphate (B84403) (TEP) on mineral surfaces like hematite (B75146) and goethite proceeds via the formation of adsorbed DEP as an intermediate before further breakdown to orthophosphate. figshare.com This process is more efficient on water-precovered surfaces, highlighting the role of hydroxyl radicals. figshare.com In the atmosphere, organophosphate triesters can undergo photodegradation to form their corresponding diesters, including DEP. bham.ac.ukresearchgate.net

In soil environments, both hydrolysis and photolysis can occur, but their importance is influenced by factors like soil moisture, organic matter content, and mineral composition. oup.com Hydrolysis is a key abiotic process, especially in alkaline soils. cdc.govnih.gov Photodegradation is generally limited to the soil surface where light exposure is possible. cabidigitallibrary.org The adsorption of DEP and its precursors to soil particles can affect their susceptibility to both hydrolytic and photolytic degradation.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial activity is a primary driver in the breakdown and detoxification of organophosphorus compounds, including this compound, in the environment. oup.commbl.or.kr Microorganisms can utilize these compounds through co-metabolism or complete mineralization, using them as a source of essential nutrients like phosphorus, carbon, or energy. nih.govresearchgate.netmdpi.com The principal reaction in the microbial degradation of organophosphate esters is hydrolysis, which cleaves the P-O-alkyl or P-O-aryl bonds, representing a crucial detoxification step. oup.com For example, the insecticide chlorpyrifos (B1668852) is hydrolyzed to produce DEP and 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which can be further metabolized by microorganisms. researchgate.netnih.gov Similarly, the degradation of quinalphos (B1678678) by Ochrobactrum sp. yields DEP and 2-hydroxyquinoxaline, which are then used as carbon sources. nih.gov

The ability of microbial communities to degrade these compounds is an adaptive mechanism, and prolonged exposure to organophosphates can lead to the evolution of enhanced biodegradation capabilities within these communities. oup.comnih.gov

Enzymatic Systems for Phosphate Ester Hydrolysis in Microorganisms

The microbial hydrolysis of organophosphates is catalyzed by specific enzymes, primarily phosphotriesterases (PTEs) and organophosphate hydrolases (OPHs). oup.comresearchgate.netproteopedia.org These enzymes exhibit broad substrate specificity, enabling them to hydrolyze a wide range of organophosphate pesticides and nerve agents by cleaving P-O, P-F, P-S, and P-CN bonds. mdpi.comresearchgate.net PTE, first identified in Pseudomonas diminuta (now Brevundimonas diminuta), is a highly efficient metalloenzyme, typically containing a binuclear zinc center in its active site, which activates a water molecule for nucleophilic attack on the phosphorus center of the substrate. acs.orgnih.govnih.govtamu.edu This catalytic action converts toxic phosphotriesters into less harmful phosphodiesters, such as this compound, and an alcohol. proteopedia.orgresearchgate.netresearchgate.nettamu.edu

While PTEs are highly effective against phosphotriesters, they show very little activity towards phosphodiesters like DEP. researchgate.net The subsequent breakdown of DEP requires other types of enzymes. Research has identified phosphodiesterases, such as glycerophosphodiesterase (GpdQ) from Enterobacter aerogenes, that are capable of hydrolyzing alkyl phosphodiesters, including diethyl phosphate, allowing the organism to use them as a sole phosphorus source. researchgate.net

Table 1: Key Microbial Enzymes in Organophosphate and this compound Degradation
Enzyme ClassSpecific Enzyme (Abbreviation)Source Organism ExampleFunction/Reaction CatalyzedKey Characteristics
PhosphotriesteraseOrganophosphate Hydrolase (OPH/PTE)Brevundimonas diminuta, Agrobacterium radiobacterHydrolyzes organophosphorus triesters (e.g., paraoxon (B1678428), parathion) to form diethyl phosphate (DEP) and an alcohol. mdpi.comproteopedia.orgtamu.eduMetalloenzyme, often with a binuclear Zn2+ or Co2+ active site. mdpi.comresearchgate.net Exhibits high catalytic efficiency approaching the diffusion limit for some substrates. nih.gov
PhosphotriesteraseMethyl Parathion Hydrolase (MPH)Pseudomonas sp. WBC-3Specialized in the hydrolysis of methyl-substituted organophosphates. mbl.or.krmdpi.comBelongs to the metallo-β-lactamase superfamily. mdpi.com
PhosphodiesteraseGlycerophosphodiesterase (GpdQ)Enterobacter aerogenesHydrolyzes alkyl phosphodiesters, including diethyl phosphate, to release phosphate. researchgate.netA non-specific diesterase that enables utilization of DEP as a phosphorus source. researchgate.net
Phosphotriesterase-Like Lactonase (PLL)SsoPoxSulfolobus solfataricusPrimarily a lactonase with promiscuous phosphotriesterase activity. mdpi.comThermostable enzyme from an archaeon, demonstrating the diversity of OP-degrading enzymes. mdpi.com

Identification of Microbial Communities Involved in this compound Turnover

A diverse range of microorganisms, primarily bacteria, have been identified as capable of degrading organophosphorus pesticides, the parent compounds of this compound. oup.comresearchgate.net These microbes are often isolated from contaminated soils and water, where they have adapted to utilize these xenobiotic compounds. oup.com Genera such as Pseudomonas, Flavobacterium, Arthrobacter, Agrobacterium, Enterobacter, and Ochrobactrum are frequently cited for their organophosphate-degrading abilities. researchgate.netnih.govresearchgate.net

The first bacterium identified with the ability to degrade an organophosphate was a Flavobacterium species in 1973. oup.com Since then, numerous others have been characterized. Brevundimonas diminuta and Flavobacterium sp. (ATCC 27551) were isolated from parathion-contaminated soils and are notable for producing the highly efficient phosphotriesterase (PTE). mdpi.com Ochrobactrum sp. strain HZM has been shown to utilize quinalphos as its sole carbon source, degrading it into this compound and 2-hydroxyquinoxaline. nih.gov Studies have also implicated Sphingobium yanoikuyae in the degradation of xenobiotic compounds, and its abundance has been shown to be affected by DEP exposure. researchgate.net

However, the ability to break down the parent phosphotriester does not always equate to the ability to metabolize the resulting phosphodiester. For instance, some Pseudomonas strains that can hydrolyze parent pesticides were found to be unable to use the resulting diethyl phosphate or diethyl phosphorothioate (B77711) as a phosphorus source. nasa.gov This highlights the necessity of a second enzymatic step, likely involving a phosphodiesterase, for the complete mineralization of the compound, as seen in organisms like Enterobacter aerogenes which can utilize DEP. researchgate.net

Table 2: Microbial Genera Involved in Organophosphate Degradation and this compound Turnover
Microbial GenusExample Species/StrainRole in DegradationReference(s)
BrevundimonasB. diminuta (formerly Pseudomonas diminuta)Source of the well-characterized phosphotriesterase (PTE) for hydrolyzing parent organophosphates. mdpi.com
FlavobacteriumFlavobacterium sp. ATCC 27551One of the first genera identified; degrades various organophosphates like parathion and chlorpyrifos. oup.comresearchgate.net
OchrobactrumOchrobactrum sp. strain HZMDegrades quinalphos and utilizes the breakdown products, including this compound, as a carbon source. nih.gov
EnterobacterE. aerogenesPossesses a phosphodiesterase (GpdQ) capable of hydrolyzing this compound, using it as a phosphorus source. researchgate.net
PseudomonasPseudomonas sp.Many species degrade a wide range of organophosphates; however, some are unable to utilize the resulting DEP. mbl.or.krnasa.gov
ArthrobacterArthrobacter sp.Involved in the co-metabolic degradation of organophosphates like methyl parathion. researchgate.net
AgrobacteriumA. radiobacterSource of the organophosphate-degrading enzyme OpdA. mdpi.commdpi.com

Advanced Analytical Methodologies for Diethylphosphate Quantification and Detection in Research

Chromatographic Techniques Coupled with High-Sensitivity Detectors

The separation and detection of diethylphosphate (B48627) are predominantly achieved through chromatographic methods. Due to its polar and non-volatile nature, gas chromatography requires derivatization, while liquid chromatography can analyze it more directly. researchgate.net

Gas Chromatography (GC) with Flame Photometric Detection (FPD), Electron Capture Detection (ECD), and Mass Spectrometry (MS)

Gas chromatography stands as a robust technique for this compound analysis, especially when paired with specific and sensitive detectors.

Flame Photometric Detection (FPD): This detector is highly specific for phosphorus-containing compounds, making it a common choice for analyzing DEP. nih.gov Following derivatization to a more volatile form, GC-FPD provides excellent sensitivity. nih.govoup.com Methods have been developed that report limits of detection for DEP ranging from 0.10 ng/mL to 2.5 ng/mL in urine samples. nih.govresearchgate.net The detector's response is based on the emission of light from phosphorus compounds when they are burned in a hydrogen-rich flame.

Electron Capture Detection (ECD): GC-ECD is extremely sensitive to electronegative compounds. measurlabs.com While DEP itself is not strongly electronegative, derivatization with reagents containing halogen atoms, such as pentafluorobenzyl bromide (PFBBr), makes it highly responsive to ECD. researchgate.netscioninstruments.com This approach allows for the detection of DEP at very low concentrations. measurlabs.com

Mass Spectrometry (MS): Coupling gas chromatography with a mass spectrometer (GC-MS) offers the highest level of selectivity and confirmation. journaljpri.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that confirms the identity of the analyte. researchgate.net For DEP analysis, GC-MS is often used in selected ion monitoring (SIM) mode to enhance sensitivity by focusing on specific fragment ions of the derivatized DEP. researchgate.netresearchgate.net This technique has been successfully applied to various matrices, including hair and urine. researchgate.netnih.gov Cross-validation studies between GC-FPD and GC-MS have shown good agreement, confirming the reliability of both methods. nih.govresearchgate.net

Table 1: Comparison of GC Detectors for this compound Analysis

DetectorPrincipleSelectivitySensitivityDerivatization Requirement
Flame Photometric Detector (FPD) Chemiluminescence of phosphorus compounds in a hydrogen flame.High for phosphorus and sulfur.HighYes
Electron Capture Detector (ECD) Electron capture by electronegative compounds.High for halogenated compounds.Very HighYes (with halogenated reagents)
Mass Spectrometry (MS) Separation of ions by mass-to-charge ratio.Very High (provides structural information).High to Very HighYes

Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a powerful tool for the direct analysis of this compound without the need for derivatization. nih.govcapes.gov.br

This technique offers high sensitivity and specificity, allowing for the simultaneous determination of DEP and other dialkyl phosphates in complex biological matrices like urine. nih.govcapes.gov.br The LC system separates the components of the sample, and the tandem mass spectrometer provides two stages of mass analysis for enhanced selectivity. nih.gov Methods using LC-MS/MS have achieved limits of quantification as low as 2 µg/L for DEP in urine. nih.govcapes.gov.br The use of electrospray ionization (ESI) in negative ion mode is common for analyzing these acidic compounds. researchgate.net

Optimization of Chromatographic Separation Parameters

Optimizing chromatographic conditions is critical for achieving accurate and reliable quantification of this compound.

For Gas Chromatography , key parameters to optimize include the temperature program of the oven, the type of capillary column, and the carrier gas flow rate. journaljpri.com A well-designed temperature ramp ensures the separation of DEP from other matrix components and analytes. nih.gov The choice of a suitable stationary phase, such as a mid-polarity column, is also important for good peak shape and resolution. oup.com

In Liquid Chromatography , the mobile phase composition, including the organic modifier and any additives, plays a crucial role. libretexts.org For polar analytes like DEP, reversed-phase chromatography can be challenging. nih.gov The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, can significantly improve retention and peak shape. nih.gov Conditioning the column and optimizing the mobile phase gradient are essential for resolving DEP from other closely related compounds. nih.gov The pH of the mobile phase is another critical parameter that can be adjusted to optimize the retention and selectivity for acidic analytes like DEP. libretexts.org

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a prerequisite for accurate and sensitive analysis of this compound, particularly in complex biological and environmental samples. These steps aim to extract DEP from the matrix, remove interfering substances, and, if necessary, convert it into a form more suitable for analysis.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a widely used technique for extracting this compound from aqueous samples such as urine. capes.gov.brresearchgate.net This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov

Research has shown that a mixture of diethyl ether and ethyl acetate (B1210297) can be effective for extracting DEP and other dialkyl phosphates from urine. researchgate.net The efficiency of LLE can be influenced by factors such as the choice of solvent, the pH of the aqueous phase, and the use of salting-out agents like sodium chloride. researchgate.netnih.gov One study found that LLE provided high recovery rates (93-102%) for DEP in urine. nih.govnih.gov Another approach involves extracting DEP from acidified urine into a mixture of diethyl ether and acetonitrile. nih.gov The organic extract is then typically concentrated before further analysis. ung.si

Table 2: Research Findings on Liquid-Liquid Extraction of this compound

Study FocusMatrixExtraction SolventsKey Findings
Method Development for DAP Analysis researchgate.netHuman UrineDiethyl ether and ethyl acetate with MgSO₄ and NaClFast and sensitive method with good recovery.
Comparison of Extraction Methods nih.govnih.govHuman UrineToluene/chloroform, among othersLLE was found to be the most effective method with high recovery and precision.
GC-MS Method for DAP Quantification nih.govHuman UrineDiethylether and acetonitrileReliable extraction from acidified urine prior to derivatization.
Solvent Extraction of Metal Ions clockss.orgAqueous SolutionChloroform with modified thiacalix researchgate.netareneDemonstrated selective extraction of metal ions, a principle applicable to analyte extraction.

Alkylation and Other Chemical Derivatization Techniques

Because this compound is polar and non-volatile, chemical derivatization is essential for its analysis by gas chromatography. researchgate.netcanada.ca This process converts DEP into a more volatile and thermally stable derivative.

The most common derivatization technique is alkylation , which involves replacing the acidic proton of the phosphate (B84403) group with an alkyl group. mdpi.com Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent for this purpose. nih.govoup.com The reaction forms a pentafluorobenzyl ester of DEP, which is not only volatile but also highly sensitive to electron capture detection (ECD). nih.govresearchgate.net The derivatization reaction is often carried out in the presence of a base, and reaction conditions such as temperature and time need to be optimized for maximum yield. researchgate.netnih.gov For instance, some methods perform the derivatization at 40°C overnight, while others use higher temperatures for shorter periods. researchgate.netnih.gov Other derivatization approaches include methylation using reagents like diazomethane. mdpi.com

Table 3: Common Derivatization Reagents for this compound Analysis

ReagentChemical ReactionResulting DerivativeAdvantages for GC Analysis
Pentafluorobenzyl bromide (PFBBr) AlkylationPentafluorobenzyl esterIncreased volatility, thermal stability, and high sensitivity with ECD.
Diazomethane MethylationMethyl esterIncreases volatility for GC analysis.
Tetrabutylammonium hydroxide (B78521) Alkylation (Phase Transfer Catalyst)Alkyl esterFacilitates the derivatization reaction.

Development of Chemical and Fluorescent Probes for this compound Detection in Research Settings

The accurate and sensitive detection of this compound (DEP), a key metabolite and structural fragment of many organophosphorus compounds, is of significant interest in environmental monitoring and biomedical research. In recent years, considerable research has focused on the development of chemical and fluorescent probes that can selectively quantify and detect DEP and its reactive analogue, diethyl chlorophosphate (DCP). These advanced analytical tools are primarily based on chemodosimeters and fluorescent sensors, which undergo specific chemical reactions with the analyte to produce a measurable optical signal.

The operating principle of these probes often involves a reaction-based sensing mechanism. researchgate.net Chemodosimeters, for instance, engage in an irreversible chemical reaction with the target analyte, leading to a distinct change in their fluorescence or colorimetric properties. researchgate.net This approach offers high selectivity as the probe's functional group is specifically designed to react with the analyte of interest. Common reaction sites on these probes for detecting DCP include hydroxyl, amino, and oxime groups, which undergo nucleophilic phosphorylation. mdpi.com

Fluorescent Probes with "Turn-On" Response

A significant advancement in this field is the design of "turn-on" fluorescent probes, which are initially non-fluorescent or weakly fluorescent and exhibit a marked increase in fluorescence intensity upon reacting with the target analyte. This mechanism is advantageous as it minimizes background signal and enhances sensitivity.

One notable example is the fluorescein-based chemodosimeter, SWJT-4, which features two oxime groups as reaction sites. mdpi.comnih.gov Upon interaction with DCP, these sites trigger different reactions, one forming a cyano group and the other an isoxazole (B147169) ring, resulting in a significant "turn-on" fluorescent response. mdpi.comnih.gov This dual-reaction mechanism enhances the probe's selectivity for DCP. mdpi.comnih.gov The probe exhibits a visible color change from pink to pale yellow and a fluorescence enhancement at 545 nm. researchgate.net

Another innovative approach involves a "covalent-assembly" strategy. A probe designated as PTS, which incorporates a hydroxamic acid group, reacts with DCP to form a phosphoryl intermediate. This intermediate undergoes a Lossen rearrangement to produce a highly fluorescent phenanthridine (B189435) system, resulting in a "light-up" response. acs.org This method demonstrates high sensitivity with a low detection limit. acs.org Similarly, another probe utilizing a covalent assembly approach was developed to provide a far-red to near-infrared (NIR) signal, which is beneficial for bioimaging applications due to deeper tissue penetration and reduced background fluorescence. nih.gov This probe showed a remarkable fluorescence quantum yield and a very low detection limit. nih.gov

Isophorone-based probes, such as SWJT-20, have also been engineered for the "turn-on" detection of DCP. nih.gov The reaction with DCP induces a significant enhancement of fluorescence, with the detection limit calculated to be in the nanomolar range. nih.gov

BODIPY-Based Fluorescent Sensors

Boron-dipyrromethene (BODIPY) dyes are widely used as fluorophores in sensing applications due to their excellent photophysical properties, including high absorption coefficients and quantum yields. ccspublishing.org.cn Researchers have synthesized Schiff base compounds derived from 3-pyrrolyl BODIPY for the selective detection of DCP. nih.gov These probes operate via nucleophilic phosphorylation of a hydroxyl group. nih.govresearchgate.net Depending on the probe's structure, the reaction with DCP can either quench the fluorescence or cause a significant enhancement through subsequent intramolecular cyclization. nih.gov

Lanthanide-Based Luminescent Probes

Lanthanide complexes are also employed in the design of luminescent probes for organophosphates due to their unique photophysical characteristics, such as long-lived luminescence and sharp emission bands. mdpi.comresearchgate.net Heteroleptic Europium(III) complexes have been developed for the selective detection of DCP. sci-hub.se The detection mechanism is based on the quenching of the Eu(III) luminescence upon interaction with DCP. sci-hub.se These lanthanide-based probes offer the advantage of time-resolved luminescence detection, which can effectively minimize interference from background autofluorescence. sci-hub.se

Table 1: Performance Characteristics of Selected Fluorescent Probes for Diethyl Chlorophosphate (DCP) Detection

Probe Name/Type Detection Mechanism Limit of Detection (LOD) Quantum Yield (Φ) Response Time Reference
SWJT-4 (Fluorescein-based) Dual-site reaction (oxime groups), "Turn-on" fluorescence Not specified 0.267 (after reaction) Not specified mdpi.comnih.govresearchgate.net
PTS (Covalent-assembly) Lossen rearrangement, "Turn-on" fluorescence 10.4 nM Not specified < 100 seconds acs.org
Covalent-assembly NIR Probe Covalent assembly, "Turn-on" NIR emission 6.9 nM 0.622 (after reaction) Not specified nih.gov
SWJT-20 (Isophorone-based) "Turn-on" fluorescence 8.3 nM 0.044 (after reaction) < 30 minutes nih.gov
3-Pyrrolyl BODIPY (Compound 2) Nucleophilic phosphorylation and intramolecular cyclization, "Turn-on" Not specified Not specified Not specified nih.gov
Eu(III) Complex [Eu(p-OH)] Luminescence quenching 10 ppb Not specified Not specified sci-hub.se

Research Applications and Emerging Frontiers of Diethylphosphate Chemistry

Diethylphosphate (B48627) in Materials Science and Engineering

The unique chemical properties of the this compound anion have made it a valuable component in the creation of novel materials with tailored functionalities. Its contributions are particularly notable in the fields of ionic liquids and lubrication systems, where it imparts desirable characteristics such as thermal stability and enhanced performance.

Synthesis and Characterization of this compound-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as designer solvents and materials due to their tunable properties. This compound is a key anion used in the synthesis of a variety of ILs.

Researchers have successfully synthesized and characterized several this compound-based ILs by pairing the DEP anion with different cations. A notable example includes the synthesis of ILs with cations such as 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]+), 4-ethyl-4-methylmorpholinium ([EMMOR]+), and 1-ethyl-1-methylpyrrolidinium (B14711122) ([EMPYR]+). acs.orgacs.org The synthesis of [EMMOR][DEP] and [EMPYR][DEP] involves the reaction of the corresponding cation with a this compound precursor, resulting in the target ionic liquid. acs.org The purity and structure of these synthesized ILs are typically confirmed using techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

The thermophysical properties of these ILs, which are crucial for their application, have been extensively studied. For instance, the glass transition temperature (Tg) and the change in heat capacity at the glass transition (ΔgCp) have been determined using differential scanning calorimetry (DSC). acs.orgacs.org Furthermore, properties like density (ρ), dynamic viscosity (η), and vapor-liquid equilibria (VLE) have been measured over various temperatures and compositions, particularly for their solutions with solvents like ethanol. acs.orgacs.org This data is essential for evaluating their potential use in applications such as absorption refrigeration technology. acs.org

Ionic LiquidCationAnionSynthesis MethodCharacterization TechniquesKey Properties Investigated
[EMIM][DEP] 1-ethyl-3-methylimidazoliumThis compoundCommercial PurchaseNot detailed in sourceVLE, Density, Viscosity
[EMMOR][DEP] 4-ethyl-4-methylmorpholiniumThis compoundLab Synthesis1H NMR, 13C NMR, DSCVLE, Density, Viscosity, Tg, ΔgCp
[EMPYR][DEP] 1-ethyl-1-methylpyrrolidiniumThis compoundLab Synthesis1H NMR, 13C NMR, DSCVLE, Density, Viscosity, Tg, ΔgCp
Table 1: Synthesis and Characterization of Selected this compound-Based Ionic Liquids. acs.orgacs.org

The dissolution of cellulose (B213188) is another area where this compound-based ILs have shown promise. 1-Ethyl-3-methylimidazolium this compound ([EMIM][DEP]) has been synthesized using a microwave method and has been demonstrated to be an effective solvent for microcrystalline cellulose. researchgate.net The dissolution process is influenced by temperature and can be enhanced by ultrasonication. researchgate.net The regenerated cellulose from these IL solutions has been characterized by Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA), confirming that the cellulose is dissolved without undergoing a derivative reaction. researchgate.net

Role in Lubricating Systems and Surface Modifications

The performance of lubricants is critical in reducing friction and wear in mechanical systems. This compound-based ionic liquids have been investigated as both neat lubricants and as additives to conventional lubricating oils.

Studies have shown that certain phosphonium-based ILs with this compound anions can significantly influence the lubricity of biodegradable oils. acs.org However, the interaction between the IL and the surface is complex. In some cases, the adsorption of phosphate (B84403) ILs can disrupt the intrinsic lubricating properties of the base oil, leading to higher friction and wear. acs.org

Conversely, 1-Ethyl-3-methylimidazolium this compound has demonstrated superior lubricating properties compared to polyalphaolefin, a common synthetic base oil, effectively reducing friction. mdpi.com The effectiveness of these ILs can be further enhanced by combining them with advanced materials like doped diamond-like carbon (DLC) coatings. For instance, the use of 1-Ethyl-3-methylimidazolium this compound as an additive in polyalphaolefin 8, in conjunction with europium-doped DLC coatings, has been shown to significantly reduce the coefficient of friction in boundary, mixed, and elastohydrodynamic lubrication regimes. mdpi.com This synergistic effect is attributed to the formation of a tribofilm, a thin protective layer that forms on the surfaces during friction, which has lower shear strength. researchgate.net

Utilization in "Caged" Compounds and Photoremovable Protecting Groups for Mechanistic Photochemistry

"Caged" compounds are molecules in which a biologically active substance is rendered inert by being chemically bound to a photoremovable protecting group (PPG). Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active substance with high spatial and temporal control. This compound is frequently used as the leaving group in the development and study of these PPGs.

Several classes of chromophores have been investigated for their ability to act as PPGs for phosphates, including o-nitrobenzyl, benzoin, and coumarin-4-ylmethyl derivatives. beilstein-journals.org These chromophores are attached to this compound to create a "caged" DEP molecule. The photochemistry of these caged compounds is then studied to understand the mechanism of photorelease. For example, the irradiation of p-hydroxyphenacyl (pHP) diethyl phosphate in aqueous solution leads to the efficient release of this compound. nih.gov The mechanism involves the triplet excited state of the pHP group, which undergoes a molecular rearrangement to form a spirodiketone intermediate, followed by hydrolysis to release the phosphate and form p-hydroxyphenylacetic acid. nih.gov

The development of new PPGs is an active area of research. For instance, diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate has been developed as a PPG that releases this compound upon irradiation at 350 nm with good quantum efficiencies. beilstein-journals.org The release mechanism in aqueous methanol (B129727) is believed to involve a Favorskii rearrangement. beilstein-journals.org These studies are crucial for designing PPGs with specific properties, such as rapid release kinetics and high quantum yields, which are essential for applications in time-resolved biochemical and physiological studies. nih.gov

Photoremovable Protecting Group (PPG)Leaving GroupKey Features of Photorelease
p-Hydroxyphenacyl (pHP) This compoundRelease occurs from the triplet excited state via a spirodiketone intermediate. nih.gov
Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl This compoundQuantitative release upon irradiation at 350 nm; mechanism involves a Favorskii rearrangement in aqueous methanol. beilstein-journals.org
o-Nitrobenzyl PhosphateCommonly used but can have slower release times and produce potentially interfering byproducts. nih.gov
Table 2: Examples of Photoremovable Protecting Groups for this compound.

This compound as a Tool in Mechanistic Enzymology Studies

This compound is a valuable tool for probing the mechanisms of enzymes, particularly metalloenzymes that catalyze the hydrolysis of organophosphate esters. These enzymes, known as phosphotriesterases, are of great interest for their potential use in bioremediation of organophosphate pesticides and nerve agents. portlandpress.com

By studying the interaction of this compound, a product of the hydrolysis reaction, with the active site of these enzymes, researchers can gain insights into the catalytic mechanism. X-ray crystallography has been used to determine the three-dimensional structure of the bacterial phosphotriesterase (PTE) from Pseudomonas diminuta with this compound bound in its active site. acs.org These structural studies have revealed that the this compound product symmetrically bridges the two metal ions in the enzyme's binuclear metal center. acs.org This observation is crucial for understanding how the enzyme positions the substrate and activates the nucleophilic water molecule that initiates hydrolysis.

Furthermore, this compound can be used in kinetic studies to understand substrate specificity and the role of active site residues. For example, in studies of the organophosphate-degrading enzyme (OpdA) from Agrobacterium radiobacter, this compound can be used as an inhibitor or product to probe the effects of metal ion substitutions and site-directed mutations on the enzyme's catalytic properties. portlandpress.com These studies help to elucidate the roles of specific amino acid residues and the metal ions in the catalytic cycle.

Computational Design and Predictive Modeling for this compound Analogues and their Interactions

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly being used to design and predict the properties of this compound analogues and their interactions with biological targets.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. ugm.ac.id These models have been used to design new organophosphate derivatives with enhanced insecticidal activity. ugm.ac.idresearchgate.net By calculating various electronic and molecular descriptors for a series of organophosphate compounds, including those with a this compound moiety, researchers can develop models that predict their toxicity (e.g., LD50). ugm.ac.idresearchgate.net These models can then be used to virtually screen and design new compounds with potentially higher potency before they are synthesized and tested in the laboratory. ugm.ac.idresearchgate.net For example, a QSAR model was used to design 4-(diethoxy phosphoryloxy) benzene (B151609) sulfonic acid, which was predicted to have a significantly higher insecticidal activity than existing compounds. researchgate.net

Molecular docking and molecular dynamics simulations are used to predict how this compound and its analogues bind to and interact with proteins and other biological macromolecules. researchgate.net These in silico methods can provide detailed information about the binding modes and interaction energies, helping to explain the biological effects of these compounds. For instance, molecular docking studies have been used to investigate the interactions between this compound and enzymes and proteins related to the thyroid hormone system, suggesting that it may interfere with thyroid hormone production and signaling. researchgate.net In the field of drug discovery, molecular modeling has been employed to design and evaluate new anti-HIV agents based on betulinic acid derivatives containing a this compound group. nih.govmdpi.com These computational studies help to understand the structure-activity relationships and guide the synthesis of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting diethylphosphate (DEP) in biological samples, and how can cross-reactivity with other organophosphate metabolites be minimized?

  • Methodological Answer: DEP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. To avoid cross-reactivity with structurally similar metabolites (e.g., dimethylphosphate), employ chromatographic separation with optimized mobile phases (e.g., ammonium acetate buffer) and confirmatory transitions via MS/MS. Internal standards (e.g., isotopically labeled DEP) should be used to correct for matrix effects .

Q. How should urinary DEP concentrations be normalized in population biomonitoring studies?

  • Methodological Answer: Normalize DEP levels using urinary creatinine to account for urine dilution variability. For NHANES-based studies, the WTSPP2YR weighting variable adjusts for sampling design, while RIDAGEYR ensures age-specific analysis (e.g., children aged 6–11 years). Data should be log-transformed to address non-normal distributions .

Q. What are best practices for sample preparation when analyzing DEP in urine?

  • Methodological Answer: Collect urine in pre-chilled containers to prevent degradation. Centrifuge samples at 3,000 × g for 10 minutes to remove particulates, aliquot supernatants, and store at −80°C. Thawed samples should be vortexed and filtered (0.22 µm) before LC-MS/MS analysis to minimize matrix interference .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between epidemiological data and in vitro toxicological findings for DEP?

  • Methodological Answer: Epidemiological studies often report low-dose DEP exposure without clear health endpoints, while in vitro models may use supra-physiological concentrations. Address this by:

  • Conducting dose-response studies spanning environmental and experimental ranges.
  • Using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to human exposure scenarios.
  • Incorporating metabolomic profiling to identify intermediate biomarkers (e.g., acetylcholinesterase inhibition) .

Q. What experimental design considerations are critical for assessing DEP neurotoxicity in animal models?

  • Methodological Answer:

  • Dose Selection: Use environmentally relevant doses (e.g., derived from NHANES urinary levels) and higher doses for mechanistic studies.
  • Biomarkers: Measure DEP and its parent compounds in blood/brain tissue alongside acetylcholinesterase activity.
  • Developmental Windows: Expose pregnant dams to evaluate transplacental effects, with post-natal behavioral assessments (e.g., open-field tests for anxiety-like behavior) .

Q. How does DEP interact with ionic liquids in CO₂ capture applications, and what parameters influence its stability?

  • Methodological Answer: In ionic liquids like [EtMeIm]+[Et₂PO₄]⁻, DEP acts as a hydrogen-bond acceptor, enhancing CO₂ solubility. Stability is temperature-dependent; at >353.15 K, decomposition may occur. Use FT-IR and NMR to monitor structural integrity under varying pressures (up to 60 bar) and temperatures. Density functional theory (DFT) simulations can predict solute-solvent interactions .

Q. What strategies mitigate DEP degradation during environmental sample storage?

  • Methodological Answer: DEP degrades via hydrolysis in aqueous matrices. Add 1% (v/v) acetic acid to urine samples to stabilize metabolites. For environmental water samples, store at −20°C with 0.1% sodium azide to inhibit microbial activity. Validate stability via repeated LC-MS/MS analysis over 6 months .

Data Analysis and Interpretation

Q. How should researchers handle conflicting data on DEP’s role as a biomarker for organophosphate pesticide exposure?

  • Methodological Answer: DEP is a nonspecific metabolite of multiple pesticides (e.g., chlorpyrifos, diazinon). Use multivariate regression to adjust for covariates (e.g., diet, proximity to agricultural fields). Pair DEP measurements with specific pesticide metabolites (e.g., 3,5,6-trichloropyridinol) to improve exposure specificity .

Experimental Design

Q. What controls are essential when studying DEP’s endocrine-disrupting potential in cell cultures?

  • Methodological Answer: Include solvent controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., bisphenol A for estrogenic activity). Use dual luciferase assays (firefly/Renilla) to normalize reporter gene activity. Validate findings with CRISPR-mediated knockdown of suspected receptors (e.g., estrogen receptor-α) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.